molecular formula C14H15N3OS2 B10867304 N-(2,4-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(2,4-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10867304
M. Wt: 305.4 g/mol
InChI Key: RGQHUPSSIVZPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C14H15N3OS2/c1-9-5-6-11(10(2)8-9)15-14(19)17-16-13(18)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

RGQHUPSSIVZPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,4-dimethylphenylhydrazine with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the thienylcarbonyl chloride. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography and distillation may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thienylcarbonyl compounds.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-(2-FURANYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-(2-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Biological Activity

N-(2,4-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2OS2
  • Molecular Weight : 270.39 g/mol

The synthesis typically involves the reaction of 2,4-dimethylphenyl hydrazine with thiophen-2-carbonyl chloride in the presence of a suitable base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of hydrazinecarbothioamides showed promising antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL against common bacterial strains such as E. coli and S. aureus .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli20
Compound BS. aureus15
This compoundP. aeruginosa30

Anticancer Activity

The anticancer potential of hydrazine derivatives has been extensively studied. For example, compounds with similar structures were tested against various cancer cell lines, including colon carcinoma HCT-116 and breast cancer T47D cells. The IC50 values for these compounds ranged from 6.2 µM to 43.4 µM . While specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of hydrazinecarbothioamides revealed that modifications in the thiophene ring significantly enhanced antibacterial activity. The study concluded that the incorporation of electron-withdrawing groups could improve the potency of these compounds against resistant strains .
  • Anticancer Screening : In vitro assays demonstrated that similar hydrazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Some hydrazine derivatives induce oxidative stress in microbial and cancer cells, leading to cell death.

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